molecular formula C17H15N3O3 B1386859 4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid CAS No. 1173056-37-5

4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid

Cat. No.: B1386859
CAS No.: 1173056-37-5
M. Wt: 309.32 g/mol
InChI Key: LHBZMSJRQNKWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring, an isopropyl group, and a benzoic acid moiety

Biochemical Analysis

Biochemical Properties

4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, such as kinases and proteases, through non-covalent interactions, including hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of the enzymes, leading to changes in biochemical pathways. Additionally, this compound can interact with receptor proteins, influencing signal transduction processes and cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can activate or inhibit specific signaling cascades, such as the MAPK/ERK pathway, leading to altered cellular responses. Furthermore, this compound can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby impacting overall cell behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound has been shown to exhibit stability under certain conditions, but it may degrade over extended periods or under specific environmental factors . Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or alter its biological activity. The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can be influenced by factors such as lipid solubility and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to influence gene expression or to the mitochondria to affect cellular metabolism. The subcellular distribution of this compound can determine its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid typically involves multiple steps, starting with the formation of the oxadiazole ring. One common approach is the cyclization of hydrazides with isocyanates under acidic conditions. The resulting intermediate is then further reacted with pyridine derivatives to introduce the pyridin-2-yl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH).

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids and ketones.

  • Reduction: Reduction reactions typically yield amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activities and binding affinities.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable component in the manufacturing process.

Comparison with Similar Compounds

  • 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine

  • (3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol

  • (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol

Uniqueness: 4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid stands out due to its pyridin-2-yl group, which is not present in the other listed compounds. This structural difference can lead to unique reactivity and biological activity, making it a valuable compound in various applications.

Properties

IUPAC Name

4-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-10(2)15-19-20-16(23-15)13-7-8-18-14(9-13)11-3-5-12(6-4-11)17(21)22/h3-10H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBZMSJRQNKWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC(=NC=C2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid
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4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid
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4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid
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4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid
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4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid
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4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid

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